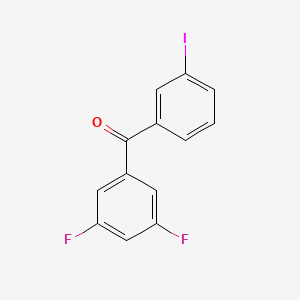

3,5-Difluoro-3'-iodobenzophenone

Description

3,5-Difluoro-3'-iodobenzophenone is a halogenated benzophenone derivative characterized by fluorine substituents at the 3- and 5-positions of one aromatic ring and an iodine atom at the 3'-position of the adjacent ring. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique electronic and steric properties. The iodine atom enhances polarizability and facilitates nucleophilic substitution reactions, while the fluorine atoms contribute to increased stability and lipophilicity. Its synthesis often involves halogenation strategies, such as radioiodination using polymer-supported nitrite and p-TsOH under optimized conditions, achieving high radiochemical yields (RCYs) . Applications include its use as a self-assembling lipid for nanoparticle-based drug delivery systems, where iodine’s bulkiness may influence molecular packing and stability .

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPADPMUGDWWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-iodobenzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:

Catalyst: Palladium(II) acetate or similar palladium complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of 3,5-Difluoro-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Derivatives with different substituents replacing the iodine atom.

Coupling Reactions: Biphenyl derivatives with various functional groups.

Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

3,5-Difluoro-3’-iodobenzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorescent probes and imaging agents.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-iodobenzophenone involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of other biologically active molecules, influencing pathways related to cell signaling, enzyme activity, and molecular recognition. The specific interactions depend on the functional groups present in the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Electronic Properties

Halogen-Substituted Analogs :

- 3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9): Replacing iodine with chlorine reduces molecular weight (252.64 g/mol vs. ~322.05 g/mol for the iodo analog) and polarizability. Chlorine’s smaller atomic radius may lead to tighter molecular packing but lower steric hindrance in reactions .

- 3,5-Difluoro-3',5'-dibromobiphenyl : Bromine substituents increase molecular polarizability compared to chlorine but less so than iodine. This compound exhibits distinct symmetry and polarizability axes, influencing its behavior in photochemical applications .

Table 1: Substituent Impact on Key Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Polarizability | Application Relevance |

|---|---|---|---|---|

| 3,5-Difluoro-3'-iodobenzophenone | ~322.05 | I, F | High | Drug delivery, radiochemistry |

| 3-Chloro-3',5'-difluorobenzophenone | 252.64 | Cl, F | Moderate | Organic synthesis intermediates |

| 3,5-Difluoro-3',5'-dibromobiphenyl | ~323.92 | Br, F | High-Moderate | Photochemical studies |

Research Findings and Implications

- Nanoparticle Stability: The iodine atom in this compound enhances colloidal stability in aqueous media, critical for drug delivery. Chlorinated analogs exhibit faster degradation under similar conditions .

- Synthetic Flexibility: Radioiodination protocols for benzophenones are adaptable but require temperature and reagent adjustments for electron-deficient substrates .

Biological Activity

3,5-Difluoro-3'-iodobenzophenone is a compound of considerable interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its chemical properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzophenone core. This unique combination of halogen substituents enhances its reactivity and functional versatility in synthetic applications.

Chemical Reactions

The compound undergoes several types of reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles through nucleophilic substitution.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling.

- Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.

The biological activity of this compound is largely attributed to its interactions with molecular targets in biological systems. The halogen substituents can influence binding affinities and selectivities towards proteins and enzymes, which are critical for modulating biological pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be pivotal in drug design.

- Protein-Ligand Interactions : Its unique structure allows for effective binding to protein sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has highlighted various aspects of the biological activity of this compound:

- Anticancer Activity : Studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in tumor cells.

- Antimicrobial Properties : Research suggests potential antimicrobial activity, making it a candidate for further exploration in developing new antibiotics.

- Fluorescent Probes : The compound's ability to act as a fluorescent probe has been explored for imaging applications in biological systems.

Table 1: Summary of Biological Activities

Applications in Scientific Research

The compound serves multiple purposes across different scientific fields:

- Medicinal Chemistry : As a precursor for synthesizing more complex pharmaceutical agents.

- Biological Research : Useful in studying enzyme mechanisms and protein interactions due to its halogen substituents.

- Material Science : Employed in producing advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.